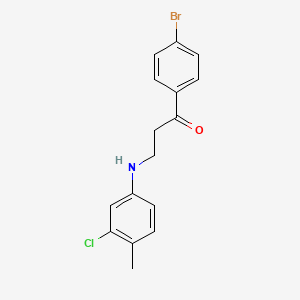

![molecular formula C20H17N3O4S3 B2437319 N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-3-((4-甲氧苯基)磺酰基)丙酰胺 CAS No. 942006-55-5](/img/structure/B2437319.png)

N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-3-((4-甲氧苯基)磺酰基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

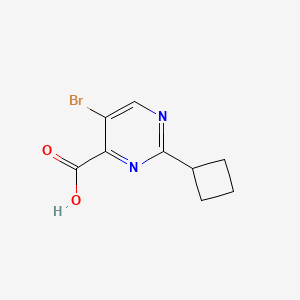

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a high yield and specific melting points .科学研究应用

合成和表征

- 合成和分析: N-(苯并[d]噻唑-2-基)-2-(2-氟-[1,1'-联苯]-4-基)丙酰胺,一种与所讨论化合物类似的化合物,是通过苯并[d]噻唑-2-胺和氟比洛芬反应制备的。使用各种光谱方法对新衍生物进行了广泛表征 (Manolov, Ivanov, & Bojilov, 2021).

抗菌和细胞毒活性

- 抗菌活性: 已经合成并评估了新型 2-杂芳基-N-[4-(取代芳基)噻唑-2-基]丙酰胺衍生物,包括与目标化合物结构相似的那些。特定的衍生物表现出高抗菌活性和抗念珠菌作用 (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

- 对癌细胞的细胞毒性: 该化合物的一些衍生物,特别是基于噻唑的磺酰胺,已显示出对各种人类癌细胞系的细胞毒活性,表明在癌症研究中具有潜在的用途 (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

精神和抗炎活性

- 精神和抗炎特性: 该化合物的衍生物,特别是 N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙烷/丙酰胺,已被发现对精神活性具有活性体内、抗炎体内和细胞毒性体外筛选。这些化合物显示出镇静作用、高抗炎活性以及对肿瘤细胞系的选择性细胞毒作用 (Zablotskaya 等人,2013).

抗结核特性

- 抗结核分子: 与该化合物相关的磺酰基衍生物已被确认为有效的抗结核剂。它们的合成和表征导致了识别出对结核分枝杆菌具有显着活性的化合物 (Kumar, Prasad, & Chandrashekar, 2013).

未来方向

作用机制

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme constitutively expressed in the mammalian brain and skeletal muscles . The excessive activation of nNOS in neurons results in oxidative and nitrosative stress associated with neuronal loss in various neurological disorders .

Mode of Action

The compound acts as an inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide . This inhibitory action can limit the excessive activation of nNOS, thereby reducing the associated oxidative and nitrosative stress .

Biochemical Pathways

The inhibition of nNOS by the compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in many physiological and pathological processes. By inhibiting nNOS, the compound reduces the levels of nitric oxide, which can alleviate the symptoms of disorders associated with excessive nitric oxide production .

Pharmacokinetics

The compound’s effectiveness in a rat model of parkinson’s disease suggests that it has sufficient bioavailability to exert its effects in vivo .

Result of Action

The compound’s action results in neuroprotective effects in a 6-OHDA-induced unilateral lesioned rat model of Parkinson’s disease . Specifically, rats treated with the compound showed improvement in motor and non-motor functions . Furthermore, the compound increased levels of dopamine and decreased levels of glutamate and nitrite ions in the isolated rat brain .

Action Environment

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S3/c1-27-13-6-8-14(9-7-13)30(25,26)11-10-18(24)23-20-22-16(12-28-20)19-21-15-4-2-3-5-17(15)29-19/h2-9,12H,10-11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNWYCIKOUBYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

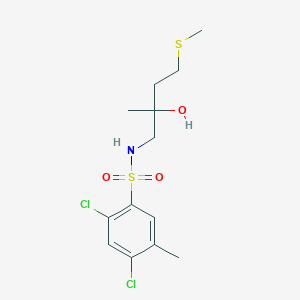

![Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate](/img/structure/B2437237.png)

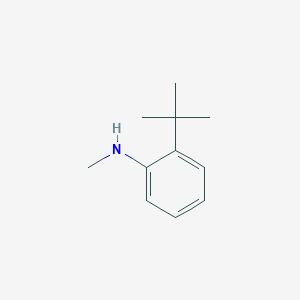

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid](/img/structure/B2437243.png)

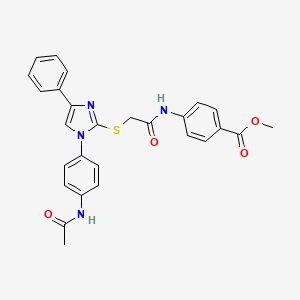

![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)

![(E)-3-((anthracen-9-ylmethylene)amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2437248.png)

![Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2437253.png)

![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)